Psychoverlan

Description

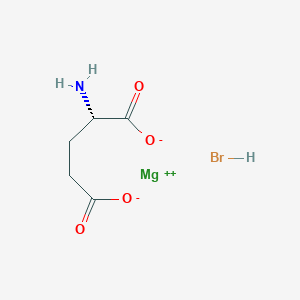

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53459-38-4 |

|---|---|

Molecular Formula |

C5H10BrMgNO4 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

magnesium;(2S)-2-aminopentanedioate;hydrobromide |

InChI |

InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/t3-;;/m0../s1 |

InChI Key |

JCAIYJTVFMYNLX-QTNFYWBSSA-N |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.[Mg].Br |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.[Mg].Br |

Other CAS No. |

53459-38-4 |

Synonyms |

Psychoverlan |

Origin of Product |

United States |

Historical Trajectories of Psychoverlan Research

Early Academic Mentions and Research Initiatives (c. 1960s-1970s)

The earliest roots of Psychoverlan, chemically identified as mono-magnesium-L-glutamate-hydrobromide, trace back to the late 1950s in Spain. A patent for the production of magnesium glutamate (B1630785) hydrobromide was filed with a priority date of November 5, 1959, by a team of Spanish researchers: Dr. Jorge Ferrer Batlles, Dr. Carlos Ferrer Salat, and Dr. Juan Colomer Riera from Barcelona. This patent documentation alluded to extensive prior animal experimentation and numerous clinical trials, indicating that research into the compound's therapeutic potential was already well underway before the 1960s.

Entering the 1960s and 1970s, research on this compound, often as part of a combination drug called Gamalate B6, began to appear in scientific publications. These early studies primarily focused on its potential applications in pediatric psychiatry and neurology.

One of the notable early studies was conducted in 1968 by Folch Camarasa and colleagues, published in Rapports de Psicologia y Psiquiatria Pediátricas. This research explored the influence of Gamalate B6 on thought automatisms in mentally disabled patients.

Subsequent research in the 1970s continued to investigate the compound's effects on pediatric populations. In 1972, a double-blind, placebo-controlled study by M. Knobel examined the clinical efficacy of Gamalate B6 in children with non-specific organic mental deficiency. juniperpublishers.com The findings suggested a statistically significant improvement in the treated group compared to the placebo group. juniperpublishers.com Another study in 1973 by J. Vendrell and his team investigated the evolution of speech disturbances in children when logotherapeutic treatment was combined with Gamalate B6. juniperpublishers.com

By the late 1970s, the geographical scope of this compound research had expanded. A 1978 long-term study by H. Heinze in Germany investigated the use of this compound in children and adolescents with behavioral disorders. This study was prompted by what the author described as "numerous pharmacological and clinical long-term studies" on the compound, further suggesting a body of earlier, though perhaps less widely disseminated, research.

The primary focus of this research era was to assess the efficacy of this compound in improving symptoms associated with various behavioral and developmental disorders in children and adolescents.

Geographic and Institutional Loci of Historical Research

The historical research on this compound was geographically concentrated in a few key areas, with specific institutions playing a central role in its scientific journey.

Academic and Medical Institutions Involved

The genesis of this compound research is firmly rooted in Barcelona, Spain , specifically within the Research Department of the pharmaceutical company Ferrer . The initial patent holders were all associated with Ferrer, indicating that the company's own research and development division was the primary engine behind the compound's synthesis and early investigation.

While Ferrer was the commercial entity driving the research, the clinical studies often involved collaboration with academic and medical institutions. The 1968 study by Folch Camarasa and colleagues was published in a pediatric psychology and psychiatry journal, suggesting the involvement of clinicians and researchers in these specialized fields. The specific academic or hospital affiliations for the authors of the early Spanish studies are not consistently detailed in the available literature.

By the 1970s, research had demonstrably expanded to Germany . The 1978 study by H. Heinze points to German academic or medical institutions being involved in the clinical investigation of this compound.

Integration within Broader Research Programs

The research into this compound during the 1960s and 1970s was integrated into broader scientific and medical research programs of the era.

A significant aspect of this integration was the exploration of glutamate's role in the central nervous system . While glutamate is now widely recognized as the primary excitatory neurotransmitter, its functions were still being actively elucidated during this period. The development of a compound like this compound, a salt of glutamic acid, reflects the growing interest in modulating the glutamatergic system for therapeutic purposes. The patent for magnesium glutamate hydrobromide explicitly mentions that the substance was found to cross the blood-brain barrier, a key consideration in the development of centrally acting drugs.

Furthermore, the clinical investigations of this compound were situated within the then-expanding field of child and adolescent psychiatry and neurology . The focus of the early studies on conditions such as behavioral disorders, mental deficiencies, and speech disturbances aligns with the broader efforts of the time to find pharmacological interventions for developmental and behavioral challenges in younger populations.

The development of Gamalate B6, which combined this compound with other neuroactive compounds like GABA and Vitamin B6, illustrates a research trend of creating combination therapies to target multiple pathways involved in neurological and psychological function.

Theoretical Neurobiological and Pharmacological Foundations of Psychoverlan S Investigated Actions

Neurophysiological Roles of Constituent Elements

The unique properties of Magnesium Glutamate (B1630785) Hydrobromide stem from the individual and combined actions of its components on neuronal activity. juniperpublishers.com

Magnesium's Involvement in Neural Processes and Modulatory Actions

Magnesium is a critical mineral for neurological health, playing an essential role in nerve transmission and neuromuscular conduction. nih.gov It offers protection against excessive neuronal excitation, a state that can lead to cell death (excitotoxicity). nih.govmdpi.com Its primary mechanisms of action in the central nervous system include:

NMDA Receptor Blockade: Magnesium acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor. mdpi.comkonstantinioncenter.org Under normal conditions, magnesium ions block the NMDA receptor channel, preventing excessive influx of calcium. konstantinioncenter.org This blockade is voltage-dependent, meaning it is relieved when the neuron is sufficiently depolarized. This function is crucial for preventing neuronal hyperexcitability. mdpi.comkonstantinioncenter.org

Calcium Channel Antagonism: Magnesium is considered a natural calcium antagonist. mdpi.comnih.gov It modulates calcium influx through voltage-dependent channels and can inhibit its release from internal cellular stores, thereby controlling synaptic activity and neurotransmitter release. mdpi.come-jnc.org

GABAergic Modulation: Evidence suggests that magnesium can act as an agonist at GABA-A receptors, the primary inhibitory receptors in the brain. mdpi.comkonstantinioncenter.org This action enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a general inhibitory, anxiolytic effect. konstantinioncenter.orge-jnc.org

Neuronal Membrane Stabilization: By influencing various ion channels and pumps, such as the Na+/K+ ATPase, magnesium contributes to the stability of neuronal membranes, reducing their susceptibility to hyperexcitability. konstantinioncenter.orgfrontiersin.org

Table 1: Summary of Magnesium's Key Modulatory Actions in the CNS

| Mechanism of Action | Receptor/Channel Involved | Consequence of Action |

| NMDA Receptor Antagonism | NMDA Receptor | Blocks excessive calcium influx, preventing excitotoxicity. mdpi.comkonstantinioncenter.org |

| Calcium Channel Blockade | Voltage-Gated Calcium Channels | Regulates neurotransmitter release and synaptic activity. mdpi.come-jnc.org |

| GABAergic Agonism | GABA-A Receptor | Enhances inhibitory neurotransmission, producing anxiolytic effects. konstantinioncenter.orge-jnc.org |

| Membrane Stabilization | Various Ion Pumps (e.g., Na+/K+ ATPase) | Reduces baseline neuronal hyperexcitability. konstantinioncenter.org |

Glutamate's Significance in Excitatory Neurotransmission and Related Pathways

Glutamate is the most abundant and primary excitatory neurotransmitter in the central nervous system. nih.govcreative-diagnostics.com Its role is fundamental to a vast array of physiological functions, including learning, memory, and synaptic plasticity. sigmaaldrich.commdpi.com

Excitatory Signaling: Glutamate activates several types of receptors, broadly classified into ionotropic and metabotropic receptors. nih.govrndsystems.com

Ionotropic Receptors (iGluRs): These are ligand-gated ion channels, including AMPA, NMDA, and Kainate receptors. creative-diagnostics.comrndsystems.com AMPA receptors mediate fast synaptic transmission by allowing sodium influx, while NMDA receptors, once activated, permit calcium entry, which is critical for initiating long-term changes in synaptic strength. creative-diagnostics.comsigmaaldrich.com

Metabotropic Receptors (mGluRs): These are G protein-coupled receptors that modulate neuronal excitability and neurotransmitter release more slowly, through second messenger systems. nih.govrndsystems.com

Synaptic Plasticity: The glutamatergic system is central to processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. creative-diagnostics.comsigmaaldrich.com

Excitotoxicity: While essential, excessive or prolonged stimulation of glutamate receptors, particularly NMDA receptors, can lead to excitotoxicity, a process where nerve cells are damaged and killed by excessive intracellular calcium. mdpi.comnih.gov

Table 2: Major Glutamate Receptor Subtypes and Their Functions

| Receptor Subtype | Class | Primary Ion Flux | Key Function |

| AMPA | Ionotropic | Na+ | Fast excitatory synaptic transmission. creative-diagnostics.comsigmaaldrich.com |

| NMDA | Ionotropic | Ca2+, Na+ | Synaptic plasticity, learning, memory. sigmaaldrich.comrndsystems.com |

| Kainate | Ionotropic | Na+ | Slower synaptic transmission, plasticity modulation. rndsystems.com |

| mGluRs | Metabotropic | N/A (G-protein coupled) | Modulation of neuronal excitability and neurotransmitter release. nih.govrndsystems.com |

Bromine's Historical Presence in Sedative Agents and its Neurobiological Considerations

Bromide, the ionic form of bromine, was one of the first effective substances used for sedation and seizure control in medicine, with its use dating back to the mid-19th century. inhn.orgjicna.org Potassium bromide was widely used to control anxiety and convulsions. inhn.org

Mechanism of Action: The sedative effects of the bromide ion are believed to stem from its interaction with chloride channels in neuronal membranes, particularly those associated with the GABA-A receptor. jicna.org Because bromide and chloride ions share similar physical and chemical properties, bromide can substitute for chloride in passing through these channels. jicna.orgnih.gov

Neuronal Inhibition: The GABA-A receptor is a ligand-gated chloride channel. When activated by GABA, it allows chloride ions to flow into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. Some research indicates that GABA-A receptors have a higher permeability to bromide than to chloride, which would enhance this hyperpolarizing, inhibitory effect. nih.gov This potentiation of GABAergic inhibition is thought to be the primary mechanism for bromide's sedative and anticonvulsant properties. jicna.orgstamilyte.com.au

Hypothesized Mechanisms Underlying Psychoverlan's Historical Application in Psycho-Vegetative Dysregulation

Psycho-vegetative dysregulation, a term often encompassing symptoms of autonomic nervous system imbalance such as nervousness, restlessness, and functional somatic complaints, is theoretically linked to a state of central nervous system hyperexcitability. medicaljournalssweden.sejst.go.jp The hypothesized therapeutic action of this compound (Magnesium Glutamate Hydrobromide) in this context is based on a multi-target, synergistic modulation of the excitatory-inhibitory balance within the brain. juniperpublishers.com

The central hypothesis is that the compound provides a dual-pronged approach to dampening neuronal hyperexcitability:

Glutamatergic Attenuation: The magnesium component directly antagonizes the NMDA glutamate receptor, reducing the excitatory drive and preventing the potentially damaging effects of excessive glutamate stimulation. juniperpublishers.comnih.gov Some literature suggests that the rigid structure of the Magnesium Glutamate Hydrobromide molecule itself acts as a partial agonist of the L-glutamate receptor, which would further block or temper glutamate's excitatory action. juniperpublishers.comrwandafda.gov.rwrwandafda.gov.rw

GABAergic Enhancement: The bromide ion enhances the brain's primary inhibitory system. jicna.org By passing through GABA-A receptor channels more readily than chloride, it potentiates the inhibitory, hyperpolarizing effect of GABA, leading to a generalized sedative and anxiolytic effect. nih.govstamilyte.com.au

In this model, this compound does not merely suppress neuronal activity but rather restores a state of equilibrium. It simultaneously reduces excessive excitatory input (via magnesium's effect on glutamate pathways) and enhances inhibitory control (via bromide's effect on GABA pathways). juniperpublishers.com This combined action is thought to stabilize neuronal function and, by extension, the autonomic nervous system, thereby addressing the symptoms of psycho-vegetative dysregulation. juniperpublishers.comncats.io

Investigational Paradigms and Research Hypotheses for Psychoverlan S Application

Conceptualization of Behavioral Aberrations in Historical Research Contexts

In mid-20th century clinical research, behavioral aberrations, particularly in younger populations, were often conceptualized as "reactive behavioral abnormalities". This perspective viewed such behaviors as maladaptive responses to environmental or internal stressors, rather than as purely biological or pathological phenomena. Within this framework, therapeutic interventions were sought that could modulate these reactions without causing significant sedation or cognitive impairment.

One notable long-term study investigated the use of Psychoverlan in adolescent females exhibiting such reactive behavioral abnormalities. The aim was to assess the efficacy of the compound in ameliorating these symptoms. nih.gov The conceptual underpinning of this research was that a substance with a "harmonizing effect" could restore equilibrium to both "psychic and vegetative functions," thereby mitigating the outward behavioral manifestations. nih.govncats.io This approach reflects a historical therapeutic goal of achieving a balanced state in the patient, rather than simply suppressing symptoms.

Research Hypotheses Pertaining to this compound's Influence on Affective and Behavioral States

The primary research hypotheses surrounding this compound have centered on its potential to positively influence emotional and behavioral regulation. These investigations have explored its sedative and anti-anxiety properties, its ability to modulate reactive behaviors, and its capacity to promote a state of psycho-vegetative balance.

Pharmacologically, Magnesium Glutamate (B1630785) Hydrobromide is classified as a mild-action sedative with anxiolytic activity. juniperpublishers.com The hypothesis behind this effect lies in its unique chemical structure. It is proposed that the combination of magnesium and bromide with L-glutamate results in a compound that acts as a partial agonist of L-glutamate. This action is thought to decrease neuronal stimulation, leading to a mild sedative effect. juniperpublishers.com This mechanism distinguishes it from other tranquilizing agents like benzodiazepines and barbiturates, which produce a more direct inhibition of neuronal stimulation. juniperpublishers.com

Clinical observations have supported these hypotheses. A long-term study involving 19 young female patients treated with this compound for an average of 11.4 months reported a notable improvement in the general state of health for 13 of the participants. nih.govncats.io Importantly, this was achieved without inducing tiredness or somnolence, common side effects of stronger sedatives. nih.govncats.io

Table 1: Observed Effects in a Long-Term Study of this compound

| Parameter | Observation |

| Primary Indication | Reactive behavioral abnormalities |

| Key Finding | Improvement in general state of health in 13 of 19 subjects nih.govncats.io |

| Reported Side Effects | No intolerance, brominism, or bromine intoxication observed nih.govncats.io |

| Sedative Effect | Tiredness and somnolence were not observed nih.govncats.io |

A central hypothesis in the investigation of this compound has been its potential to modulate "reactive behavioral abnormalities". Research in this area has focused on its application in children and adolescents with behavioral disorders. nih.gov The underlying premise is that by exerting a calming and stabilizing effect on the central nervous system, this compound can help individuals better manage their responses to various stimuli, thereby reducing maladaptive behaviors.

The aforementioned long-term study provides the primary evidence in this domain. The research was specifically designed to assess the efficacy of this compound in abolishing or improving the symptoms associated with reactive behavioral abnormalities. nih.gov The positive outcomes observed in the majority of the study participants lent credence to the hypothesis that this compound could be a valuable tool in managing these conditions. nih.gov The product was also historically recommended for reducing emotivity, nervousness, excessive agitation, and irritability, and to improve locomotor activity in children. oncowitan.com

Clinical findings have been interpreted as supporting this hypothesis. The improvement in the "general state of health" noted in the long-term study of adolescents was attributed to this harmonizing effect. nih.govncats.io By calming the nervous system without causing overt sedation, this compound was thought to allow for a more integrated and balanced functioning of mind and body. oncowitan.com

Table 2: Investigational Focus of this compound

| Research Area | Investigational Goal | Supporting Evidence |

| Sedative and Anxiolytic Effects | To determine the calming and anxiety-reducing properties. | Classified as a mild-action sedative and anxiolytic. juniperpublishers.com Long-term study showed improved health without somnolence. nih.govncats.io |

| Modulation of Reactive Behavioral Abnormalities | To assess the efficacy in improving symptoms of behavioral disorders. | A long-term study demonstrated improvement in adolescents with these conditions. nih.gov |

| Psycho-Vegetative Harmonization | To explore the ability to balance mental/emotional and autonomic functions. | Improvement in the general state of health in a long-term study was attributed to this effect. nih.govncats.io |

Methodological Frameworks in Historical Psychoverlan Studies

Observational and Longitudinal Study Designs Employed

The cornerstone of historical Psychoverlan research is a long-term observational study published in 1978. This study was designed to assess the outcomes of sustained this compound administration in a specific patient cohort over an extended period. The average duration of treatment for the subjects in this study was 11.4 months, classifying it as a longitudinal study. This design was crucial for evaluating both the potential therapeutic effects on chronic behavioral symptoms and for monitoring the emergence of any long-term, drug-induced side effects. The extended observation period allowed researchers to document changes in the subjects' conditions that might not be apparent in short-term trials.

Characterization of Subject Populations in Historical Research

The subject population in the pivotal 1978 study consisted of 19 young females who were identified as having "reactive behavioral abnormalities". wikipedia.org This characterization suggests that the behavioral issues were considered a reaction to external or internal stressors rather than being of a psychotic origin. The selection of a homogenous group of young females was likely intended to reduce variability in the study results, allowing for a more focused analysis of the compound's effects within a specific demographic. This approach, while limiting the generalizability of the findings, was a common practice in clinical research of that era to achieve greater internal validity.

Assessment Paradigms for Behavioral and Psychological States in Historical Studies

The assessment of behavioral and psychological states in historical this compound studies relied on clinical observation and judgment-based evaluations, which were standard practices in the 1970s. The primary goals of these assessments were to determine the efficacy of this compound in improving or eliminating behavioral symptoms and to identify any potential adverse effects. wikipedia.org

In the 1978 study, the "general state of health" of the subjects was reported to have improved, with the researchers attributing this to a "harmonizing effect of the drug on psychic and vegetative functions". wikipedia.org While the specific assessment tools used in this particular study are not detailed in the available abstract, clinical practice during this period commonly employed observer-rated scales to quantify symptom severity and treatment response.

Another comprehensive assessment system available and used in German-speaking countries at the time was the Association for Methodology and Documentation in Psychiatry (AMDP) System . hogrefe.comnih.govnih.govhogrefe.comgoogle.com The AMDP System provides a systematic and standardized method for documenting psychopathology, which would have been a valuable tool for a study investigating behavioral disorders. nih.govnih.gov

The following interactive data table summarizes the key findings from the 1978 Heinze study on this compound.

| Study Parameter | Finding |

| Study Design | Long-term observational study |

| Subject Population | 19 young females with reactive behavioral abnormalities |

| Treatment Duration | Average of 11.4 months |

| Primary Efficacy Outcome | Improvement in the general state of health |

| Attributed Mechanism of Action | Harmonizing effect on psychic and vegetative functions |

| Reported Improvement Rate | 13 out of 19 subjects showed improvement |

| Adverse Effects | No intolerance phenomena or side-effects were observed. No cases of brominism or bromine intoxication were reported. |

Psychoverlan Research in the Context of Broader Neuropsychiatric Discourse

Comparative Analysis with Contemporaneous Neuropsychiatric Interventions

Psychoverlan, chemically known as magnesium glutamate (B1630785) hydrobromide (MGB), was investigated for its sedative and anxiolytic properties. juniperpublishers.comjuniperpublishers.com Its proposed mechanism and therapeutic application positioned it uniquely among other neuropsychiatric treatments of its era.

The use of magnesium salts in medicine has historical roots, with early reports dating back to 1921 on the use of magnesium sulfate (B86663) for agitated depression. psu.edunih.govif-pan.krakow.pl Magnesium is a critical cation in the central nervous system, playing a significant role in neurotransmission. mdpi.com Its primary neurological function involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamate system. mdpi.commetagenicsinstitute.com.au By blocking the calcium channel of the NMDA receptor, magnesium can reduce neuronal hyperexcitability, a state implicated in various neurological and psychiatric conditions, including anxiety and depression. mdpi.com

This compound, as a magnesium-containing compound, is part of this broader therapeutic category. Research has shown that magnesium deficiency can be associated with a range of psychological symptoms, including depression and anxiety. psu.eduresearchgate.net Clinical and preclinical studies have suggested that magnesium supplementation can have antidepressant and anxiolytic effects. if-pan.krakow.plresearchgate.net For instance, a 2008 randomized clinical trial found magnesium to be as effective as the tricyclic antidepressant imipramine (B1671792) in treating major depression. nih.gov The therapeutic rationale for this compound aligns with this understanding, leveraging the neuro-modulating properties of magnesium. It was described as having a "harmonizing effect on psychic and vegetative functions," which reflects the broader therapeutic goals of magnesium-based interventions in psychiatry. nih.govoncowitan.com

Interactive Table: Overview of Selected Magnesium-Based Intervention Studies

| Study Year | Magnesium Compound | Condition Studied | Key Finding | Citation |

| 1921 | Magnesium Sulfate | Agitated Depression | Successful in inducing relaxation and sleep in 220 out of 250 cases. | psu.edunih.gov |

| 2008 | Magnesium | Major Depression | As effective as the antidepressant imipramine. | nih.gov |

| 1978 | Magnesium Glutamate Hydrobromide (this compound) | Behavioral Abnormalities in Adolescents | Improved the general state of health in 13 of 19 subjects. | nih.gov |

| 2017 | Magnesium (in combination) | Anxiety | Significant improvements in anxiety symptoms were found. | juniperpublishers.com |

During the mid-20th century, the discovery and popularization of GABA modulators, particularly benzodiazepines, revolutionized the treatment of anxiety. benzoinfo.com These drugs, along with older compounds like barbiturates, exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. google.com They bind to specific sites on the GABA-A receptor, increasing the influx of chloride ions and thereby reducing neuronal excitability. d-nb.info

This compound's mechanism of action is fundamentally different. Instead of augmenting GABAergic inhibition, it is proposed to act as a partial agonist at glutamate receptors. juniperpublishers.comjuniperpublishers.com Glutamate is the brain's main excitatory neurotransmitter. d-nb.info By acting as a partial agonist, magnesium glutamate hydrobromide is thought to decrease excessive stimulation, leading to a mild sedative and anxiolytic effect. juniperpublishers.comcals.am This distinguishes it from the direct inhibitory action of benzodiazepines and barbiturates. juniperpublishers.com

While distinct in their primary mechanisms, there have been therapeutic approaches that combine these pathways. For example, this compound has been a component of formulations like Gamalate B6, which also includes GABA and γ-amino-β-hydroxybutyric acid (GABOB), a GABA analogue. juniperpublishers.comjuniperpublishers.comrwandafda.gov.rw This combination aims to both reduce glutamatergic excitation and enhance GABAergic inhibition. cals.amrwandafda.gov.rw However, the core action of this compound itself remains centered on the glutamate system, setting it apart from the mainstream anxiolytics of its time that primarily targeted the GABA system.

Interactive Table: Mechanistic Comparison of Anxiolytic Classes

| Drug Class | Primary Mechanism | Key Neurotransmitter System | Example Compounds |

| This compound | Partial agonist at glutamate receptors | Glutamatergic (Excitatory) | Magnesium Glutamate Hydrobromide |

| Benzodiazepines | Positive allosteric modulator of GABA-A receptors | GABAergic (Inhibitory) | Diazepam, Lorazepam |

| Barbiturates | Positive allosteric modulator of GABA-A receptors | GABAergic (Inhibitory) | Phenobarbital |

Contributions to the Historical Understanding of Behavioral and Psychological Interventions

The research into this compound contributes to our understanding of the historical search for alternatives to the dominant sedative-hypnotics like barbiturates and later, benzodiazepines. While these drugs were effective, they came with significant drawbacks, including the potential for dependence and difficult withdrawal. benzoinfo.com The investigation of compounds like this compound reflects a therapeutic interest in achieving a "harmonizing" or stabilizing effect on the nervous system without heavy sedation. nih.govoncowitan.com

A key piece of research is a 1978 long-term study by H. Heinze on the use of this compound in female adolescents with reactive behavioral abnormalities. The study, which lasted an average of 11.4 months, reported an improvement in the general state of health in a majority of the subjects and, notably, an absence of intolerance or significant side effects like tiredness or somnolence. nih.gov This focus on tolerability and a non-sedating mode of action was a significant consideration in pediatric and adolescent psychiatry.

The use of this compound, often in combination with other neuro-active substances like in Gamalate B6, also highlights a historical trend towards multi-component therapies for complex behavioral and cognitive issues, particularly in children. juniperpublishers.comjuniperpublishers.com These formulations were intended to provide a broader, "trophic" or supportive action on the brain, rather than targeting a single neurotransmitter pathway with high potency. juniperpublishers.com This approach contrasts with the "magic bullet" paradigm often associated with later psychopharmacology.

Evolution of Academic and Regulatory Perspectives on Chemical Compound Research in Behavioral Health

The context of this compound's use predates the modern era of psychopharmacology, which is characterized by large-scale, randomized controlled trials and stringent regulatory oversight by bodies like the FDA. frontiersin.org In the mid to late 20th century, clinical studies were often smaller, and open-label designs were more common. juniperpublishers.comjuniperpublishers.com The 1978 study on this compound, for instance, was an open trial without a placebo control group. nih.gov

Academic perspectives on what constituted robust evidence for the efficacy of a psychotropic agent have evolved considerably. The reliance on broad, observational terms like a "harmonizing effect" has been replaced by the use of validated rating scales and specific diagnostic criteria as seen in the Diagnostic and Statistical Manual of Mental Disorders (DSM). nih.govresearchgate.net

From a regulatory standpoint, the landscape has also transformed. The introduction of selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) as first-line treatments for anxiety disorders marked a significant shift. frontiersin.orgnih.gov These medications underwent extensive clinical trials to establish their efficacy and safety profiles before gaining widespread approval. The regulatory requirements for bringing a new chemical compound to market for behavioral health indications are now substantially more rigorous than they were during the period of this compound's primary use. Today, there is a greater emphasis on understanding the risk-benefit profile of a drug, with a particular focus on long-term safety, which was a stated aim of the Heinze study but evaluated with less methodological rigor than would be required today. nih.gov The history of compounds like this compound serves as a reminder of this evolution in both scientific methodology and the regulatory standards designed to protect public health.

Future Directions and Scholarly Re Evaluation of Historical Psychoverlan Research

Methodological Considerations for Re-evaluating Archival Research

A critical re-examination of archival research on Psychoverlan, such as the 1978 study by Heinze on its long-term use in children and adolescents with behavioral disorders, must be approached with a clear understanding of the methodological standards of the time. nih.gov These early studies, while pioneering, may not align with contemporary standards of clinical trial design, such as the use of randomized double-blind controlled trials. talkingaboutthescience.com

A key consideration is the potential for observer bias and the lack of standardized diagnostic criteria in the original research. For instance, the "harmonizing effect" on "psychic and vegetative functions" described in the Heinze study would require more objective and quantifiable outcome measures by today's standards. nih.gov Furthermore, the ethical frameworks governing clinical research have evolved significantly, and a re-evaluation must consider the context of informed consent and patient welfare in these historical studies, particularly those involving institutionalized children. uni-duesseldorf.deniedersachsen.de

Any re-evaluation should also account for the limited understanding of the compound's precise mechanism of action at the time. While now understood to act as a glutamate (B1630785) receptor agonist, this level of detail was not available to early researchers. juniperpublishers.comjuniperpublishers.com This highlights the importance of interpreting historical findings within their original scientific context, avoiding anachronistic judgments based on current knowledge.

Potential for Historical Data Analysis in Understanding Past Pharmacological Approaches

The analysis of historical data from studies on this compound can provide significant insights into past pharmacological strategies for managing neurological and psychiatric conditions. juniperpublishers.com For example, the long-term study of 19 young females treated with this compound for an average of 11.4 months offers a rare, albeit methodologically limited, glimpse into the perceived efficacy and tolerability of the compound in a specific patient population. nih.gov The observation that no "intolerance phenomena and side-effects were not seen" and that there were no cases of "brominism or bromine intoxication" provides a historical data point on its safety profile under those specific conditions. ncats.ionih.gov

By systematically reviewing such historical studies, researchers can map the evolution of treatment paradigms and the introduction of psychotropic medications. oncowitan.comresearchgate.net This can reveal how certain conditions, such as "reactive behavioral abnormalities" in adolescents, were conceptualized and treated in the past. nih.gov Furthermore, examining the stated aims of these studies, such as assessing the efficacy of this compound in "abolishing or improving these symptoms," can illuminate the therapeutic goals of a bygone era of psychopharmacology. nih.gov

Epistemological Insights from the Historical Study of this compound

The historical trajectory of this compound research offers profound epistemological insights into how scientific knowledge in psychopharmacology is constructed, validated, and evolves over time. The journey of this compound from a therapeutic agent to a subject of historical and chemical interest reflects the broader shifts in scientific methodology, ethical standards, and theoretical frameworks within the field. nih.govontosight.ai

The case of this compound underscores the contingent nature of scientific "facts." What was once considered a viable treatment for "nervous disturbances" is now viewed through a more critical lens, informed by decades of subsequent research and a deeper understanding of neurobiology. ncats.iooncowitan.com This historical perspective encourages a healthy skepticism towards current pharmacological orthodoxies and highlights the importance of ongoing critical appraisal of all therapeutic interventions.

Moreover, the study of historical compounds like this compound can reveal the influence of broader social and cultural contexts on scientific inquiry. The focus on "behavior disorders" in children and adolescents in the mid-20th century, for which this compound was investigated, reflects the societal concerns of that era. nih.govniedersachsen.dejuniperpublishers.com By examining these historical cases, we can better understand how the questions we ask and the solutions we seek in science are shaped by the world in which we live.

Q & A

Q. How to systematically manage and curate large datasets in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.